2-Ethylhexyl acrylate
Overview
Description
2-Ethylhexyl acrylate is an ester of acrylic acid, characterized by its clear, colorless liquid form and a pleasant odor. It is widely used in the production of paints, plastics, and adhesives due to its excellent properties such as flexibility, durability, and resistance to weathering .
Mechanism of Action
Target of Action
2-Ethylhexyl acrylate (2-EHA) is primarily used in the production of paints, plastics, and adhesives . It serves as a base monomer in the preparation of acrylate adhesives . The primary targets of 2-EHA are therefore the components of these materials where it contributes to their properties.
Mode of Action
2-EHA can react by free-radical polymerization to form macromolecules having a molecular weight of up to 200,000 g/mol . This polymerization can be initiated by light, peroxides, heat, or contaminants . Other monomers such as vinyl acetate, methyl acrylate, and styrene may be copolymerized with 2-EHA to modify the properties of the resulting polymer .
Biochemical Pathways
The primary biochemical pathway involved in the action of 2-EHA is the free-radical polymerization process . This process allows 2-EHA to form large macromolecules that contribute to the properties of the materials in which it is used .
Result of Action
The polymerization of 2-EHA results in the formation of large macromolecules that contribute to the properties of various materials . For instance, in paints and adhesives, these polymers provide desirable characteristics such as durability, flexibility, and adhesive strength .
Action Environment
The action of 2-EHA can be influenced by environmental factors. For example, its polymerization can be initiated by light, heat, or the presence of peroxides . Moreover, it can react violently when combined with strong oxidants and can form explosive mixtures with air at temperatures above 82 °C (180 °F) . The chemical, physical, and toxicological properties of 2-EHA can also be greatly modified by additives or stabilizers .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl acrylate is used primarily for manufacturing homopolymers and copolymers . It can react by free-radical polymerization to form macromolecules having a molecular weight of up to 200,000 g/mol . Other monomers such as vinyl acetate, methyl acrylate, and styrene may be copolymerized to modify the properties of the resulting polymer .
Molecular Mechanism
This compound can react by free-radical polymerization to form macromolecules . The polymerization can be initiated by light, peroxides, heat, or contaminants . It can react violently when combined with strong oxidants .
Temporal Effects in Laboratory Settings
This compound polymerizes easily . The polymerization can be initiated by light, peroxides, heat, or contaminants . It can form explosive mixtures with air at temperatures above 82°C (180°F) .
Metabolic Pathways
This compound is believed to undergo carboxylesterase-catalysed hydrolysis to 2-ethylhexanol and acrylic acid, like other acrylate esters .
Transport and Distribution
This compound is transported in specially equipped railway cars or tanker trucks . Transport containers are filled to a maximum of 94% of their capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl acrylate can be synthesized through the esterification of acrylic acid with 2-ethylhexanol. This reaction typically involves the use of hydroquinone as a polymerization inhibitor and a strong acid like methanesulfonic acid as a catalyst. The process is carried out under reactive distillation conditions using toluene as an azeotroping agent to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of acrylic acid with 2-ethylhexanol. The reaction mixture is then subjected to a series of purification steps, including washing and distillation, to obtain the final product. The use of sulfuric acid as a catalyst is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize readily in the presence of light, heat, or peroxides.
Oxidation: It can react violently with strong oxidants, forming explosive mixtures with air at elevated temperatures.
Common Reagents and Conditions:
Polymerization: Initiated by light, peroxides, or heat.
Oxidation: Involves strong oxidants.
Major Products Formed:
Scientific Research Applications
2-Ethylhexyl acrylate is extensively used in various scientific research applications:
Biology: Used in the synthesis of biocompatible materials for medical applications.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Utilized in the manufacture of elastomers, leather finishing materials, adhesives, sealants, fibers, plastics, and textiles
Comparison with Similar Compounds
- Butyl acrylate
- Methyl acrylate
- Ethyl acrylate
- Vinyl acetate
Comparison: 2-Ethylhexyl acrylate is unique due to its branched structure, which imparts superior flexibility and durability to the resulting polymers. Compared to butyl acrylate and methyl acrylate, this compound offers better weather resistance and lower volatility, making it more suitable for outdoor applications .
Properties
IUPAC Name |
2-ethylhexyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQRTZXKQZDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2, Array | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8674 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
9003-77-4 | |
Record name | Poly(2-ethylhexyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-77-4 | |
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DSSTOX Substance ID |
DTXSID9025297 | |
Record name | 2-Ethylhexyl acrylate | |
Source | EPA DSSTox | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor. | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-ethylhexyl ester | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Boiling Point |
417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none | |
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Density |
0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885 | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Vapor Density |
6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35 | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Ethylhexyl acrylate | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Mechanism of Action |
...Male Wistar rats /were/ exposed to acrylic acid derivatives. The 6-hr inhalation of acrylonitrile (AN), methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA) in several concentrations increased the urinary thioether excretion; the portion metabolized to thioethers was... only 1.5-8% for the acrylates. Total-SH levels in the liver significantly decreased after the inhalation of AN, EA, BA and 2-EHA. ...Most pronounced NP-SH depletion was in the liver, less in blood and moderate in brain and lungs. There was an exponential relationship between the tissue NP-SH and the inhaled concentrations. Calculated concentrations inducing 50% NP-SH depletion indicated that reaction of acrylic acid derivatives with SH groups was decreasing in the order AN >>2-EHA >EA = BA for the chemicals and liver >blood >lungs >brain for the tissues. All inhaled acrylates induced hyperglycemia... . The chemical reactivity of acrylates with glutathione (GSH) decreased in the order EA >BA >MA >AN >2-EHA. The results suggest that GSH depletion may participate in acute lethal and biochemical toxic effects of acrylic acid esters. | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX) | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
103-11-7, 1322-13-0, 9003-77-4 | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | Ethylhexyl acrylate | |
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Record name | 2-Propenoic acid, 2-ethylhexyl ester, homopolymer | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-ethylhexyl ester | |
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Record name | 2-Ethylhexyl acrylate | |
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Record name | 2-ethylhexyl acrylate | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Melting Point |
-130 °F (NTP, 1992), -90 °C, -130 °F | |
Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |
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Record name | 2-ETHYLHEXYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/826 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Ethylhexyl acrylate?
A: this compound has a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol. []
Q2: Does this compound exist in different conformations?
A: Yes, density functional theory (DFT) calculations have identified two stable conformations of the 2-EHA molecule: s-cis and s-trans. These conformations arise due to rotation around the single bond connecting the acrylate group and the alkyl chain. []
Q3: Can Poly(this compound) (PEHA) be used in water-based systems?
A: While PEHA itself is hydrophobic, it can be incorporated into water-based systems through techniques like emulsion polymerization. This allows the creation of stable emulsions with desirable properties for applications such as coatings and adhesives. [, , ]
Q4: How does the molecular weight of polymeric emulsifiers affect the properties of acrylic emulsion PSAs containing 2-EHA?
A: Studies show that peel strength of these PSAs peaks at a specific molecular weight of the polymeric emulsifier, while holding power generally increases with increasing molecular weight. []
Q5: Which polymerization techniques are commonly employed for 2-EHA?
A: 2-EHA can be polymerized using various techniques like conventional free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. [, , , , , ]
Q6: How does the presence of acrylic acid (AA) affect the polymerization of 2-EHA?
A: AA can significantly influence 2-EHA polymerization. In radiation-induced polymerization, AA enhances 2-EHA conversion at lower dose rates and higher AA concentrations. [] This is attributed to the increased H+ ion concentration, which accelerates the transformation of 2-EHA radical anions into neutral free radicals during initiation. []
Q7: What are the advantages of using ATRP for the synthesis of 2-EHA-based polymers?
A: ATRP enables the synthesis of well-defined PEHA and its copolymers with controlled molecular weight and narrow dispersity. This control over polymer architecture allows for fine-tuning of material properties for specific applications. [, , , ]
Q8: How does the presence of a chain transfer agent (CTA) influence the polymerization of 2-EHA?
A: The use of CTAs in 2-EHA polymerization, particularly at elevated temperatures, can significantly reduce both branching and β-scission reactions. This effect, known as “patching,” allows for greater control over the final polymer architecture. []
Q9: What are the typical applications of 2-EHA-based polymers?
A9: Due to its low glass transition temperature (Tg), PEHA exhibits excellent film-forming properties, making it suitable for various applications like:
- Pressure-sensitive adhesives (PSAs): Used in tapes, labels, and other adhesive products. [, , , , , ]
- Coatings: Provides water resistance, weatherability, and UV resistance. [, , , ]
- Adhesives: Offers strong adhesion to various substrates. [, , , , ]
- Sealants: Creates flexible and durable seals. []
Q10: How does the composition of copolymers affect their Tg?
A: The Tg of copolymers can be tailored by adjusting the monomer ratios. For example, increasing the acrylate content generally leads to a decrease in Tg. [, , ] In Styrene-acrylate copolymers, using 2-EHA instead of n-butyl acrylate significantly reduces Tg without significantly affecting particle size. []
Q11: How does the morphology of p(acrylic acid-co-2-ethylhexyl acrylate)/silica nanohybrids affect their potential applications?
A: By controlling the morphology of these nanohybrids, primarily through tuning the silica content and its dispersion, the barrier properties and electrochemical behavior can be modified. This makes them suitable for applications like electrode modification and controlled release systems. []
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